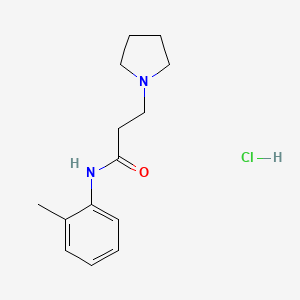
N-(2-methylphenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride
説明
N-(2-methylphenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride is a synthetic compound that belongs to the class of drugs known as designer drugs. It is also known as Methylenedioxypyrovalerone (MDPV) and is a potent stimulant drug that has been used for recreational purposes. However,
作用機序
MDPV acts by binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, MDPV increases the levels of dopamine in the brain, leading to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, body temperature, and respiratory rate. It also causes a release of norepinephrine and serotonin, which contribute to its stimulant effects.
実験室実験の利点と制限
MDPV has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological processes. However, MDPV is a highly addictive drug and can be dangerous if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV. Studies have shown that MDPV may have potential as a treatment for depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of MDPV, which may have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, MDPV is a synthetic compound that has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It acts as a potent dopamine reuptake inhibitor and has several advantages for use in laboratory experiments. However, MDPV is a highly addictive drug and can be dangerous if not handled properly. Further research is needed to fully understand the potential therapeutic applications of MDPV and to develop new drugs based on its structure.
科学的研究の応用
MDPV has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Studies have shown that MDPV acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This effect is similar to that of cocaine and amphetamines, which are also dopamine reuptake inhibitors.
特性
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-12-6-2-3-7-13(12)15-14(17)8-11-16-9-4-5-10-16;/h2-3,6-7H,4-5,8-11H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXNFDRHTCYUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



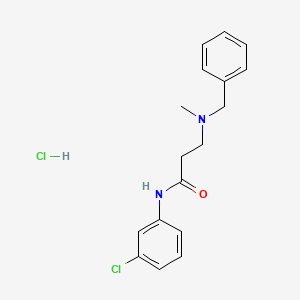
![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)
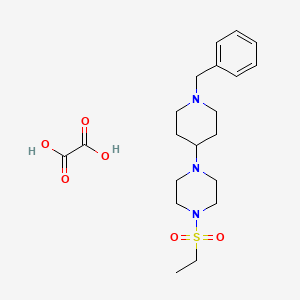
![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3948181.png)
![3-acetyl-1-(4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3948196.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)
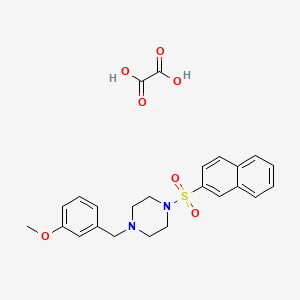
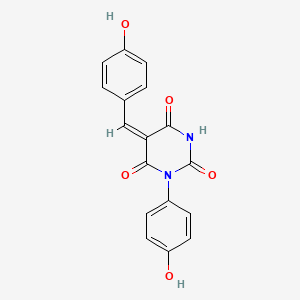
![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)
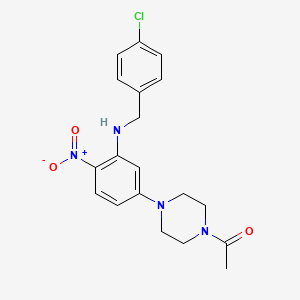
![1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)
![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)